molecular formula C25H27N3O4S2 B2561548 N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-83-7

N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2561548
CAS RN: 868965-83-7
M. Wt: 497.63
InChI Key: VSRZDQKQQAOFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition and Antioxidant Activity

Research on thiophene derivatives, such as the synthesis and evaluation of thiophene-2-carboxamide Schiff base derivatives, has demonstrated significant potential in inhibiting cholinesterase enzymes. These enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), are key targets for treatments of neurodegenerative diseases like Alzheimer's. One study found that these derivatives are effective dual inhibitors, showcasing high inhibition percentages against both BChE and AChE, with some compounds also displaying good antioxidant potential. This indicates their potential use in designing treatments for neurodegenerative disorders (Kausar et al., 2021).

Antibiotic and Antibacterial Applications

Another avenue of research has explored the synthesis of thiophene derivatives for new antibiotic and antibacterial drugs. These compounds have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents (Ahmed, 2007).

Molecular Docking and Drug Design

The application of molecular docking studies to thiophene derivatives has furthered understanding of their interaction with biological targets. This approach aids in the rational design of more potent and selective inhibitors for enzymes or receptors, by predicting the binding efficiency and orientation of these molecules within target sites. Such studies are invaluable in the drug development process, allowing for the optimization of compound structures to enhance therapeutic efficacy and reduce side effects.

Antifungal and Antianxiety Activities

Research on thiophene derivatives has also uncovered compounds with notable antifungal and antianxiety activities. This suggests their potential as leads in developing treatments for fungal infections and anxiety disorders. The synthesis of novel thiophene derivatives and evaluation of their biological activities lay the groundwork for discovering new drugs with improved efficacy and safety profiles (Amr et al., 2010).

properties

IUPAC Name

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-26-24(30)22-20-11-7-4-8-12-21(20)33-25(22)27-23(29)17-13-15-19(16-14-17)34(31,32)28(2)18-9-5-3-6-10-18/h3,5-6,9-10,13-16H,4,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZDQKQQAOFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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